![molecular formula C10H13ClO3 B135071 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one CAS No. 142183-74-2](/img/structure/B135071.png)
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one, also known as CAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of spiroketals and has a spirocyclic structure with a chlorine atom and an acetyl group attached to it. The synthesis of CAN has been a subject of interest for many researchers, and it has been found to have potential applications in various fields of science.
Wirkmechanismus
The mechanism of action of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is not fully understood, but it is believed to act as an electrophile due to the presence of the acetyl group and the chlorine atom. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has been shown to react with various nucleophiles, including alcohols, amines, and thiols. The resulting products can then be used for further synthesis.
Biochemische Und Physiologische Effekte
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has cytotoxic effects on certain cancer cells. It has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one in lab experiments is its versatility as a reagent. It can be used as a starting material for various syntheses and can also act as a catalyst in various reactions. However, one of the main limitations of using 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is its toxicity. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one can be hazardous if not handled properly, and precautions should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one. One of the most significant areas of research is the development of new synthetic methods for 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one. Researchers are also exploring the potential applications of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one in the field of medicinal chemistry. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has been shown to have cytotoxic effects on certain cancer cells, and further research may lead to the development of new anticancer drugs. Additionally, researchers are exploring the potential use of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one as a ligand in organometallic chemistry and as a catalyst in various reactions.
Synthesemethoden
The synthesis of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is a complex process that involves several steps. One of the most common methods for synthesizing 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is the reaction of 2,6-dimethylphenol with chloroacetyl chloride in the presence of a base. The resulting product is then treated with sodium methoxide to form 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one. Another method involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base, followed by the addition of acetic anhydride to form 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one.
Wissenschaftliche Forschungsanwendungen
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is its use as a reagent in organic synthesis. It has been used as a starting material for the synthesis of various compounds, including spirocyclic compounds, heterocyclic compounds, and natural products. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has also been used as a ligand in organometallic chemistry and as a catalyst in various reactions.
Eigenschaften
CAS-Nummer |
142183-74-2 |
|---|---|
Produktname |
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one |
Molekularformel |
C10H13ClO3 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
4-(2-chloroacetyl)-1-oxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C10H13ClO3/c11-6-8(12)7-5-9(13)14-10(7)3-1-2-4-10/h7H,1-6H2 |
InChI-Schlüssel |
SRHFHLQXMPGZFX-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)CCl |
Kanonische SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)CCl |
Synonyme |
1-Oxaspiro[4.4]nonan-2-one, 4-(chloroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
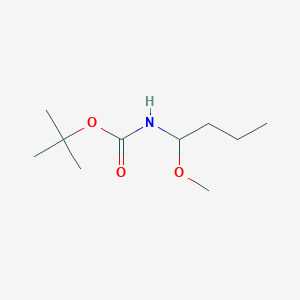
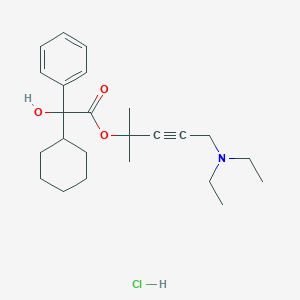
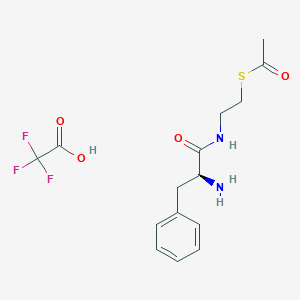
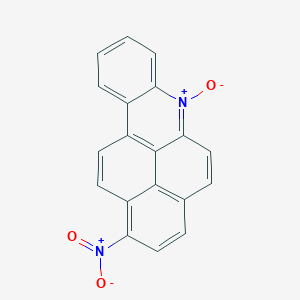
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
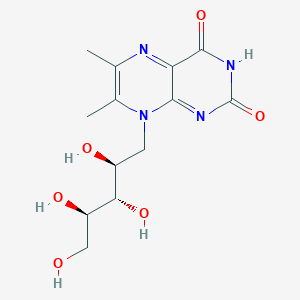
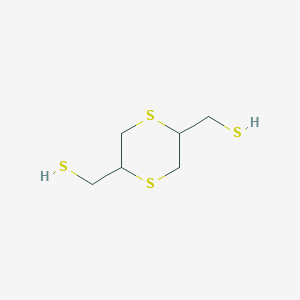
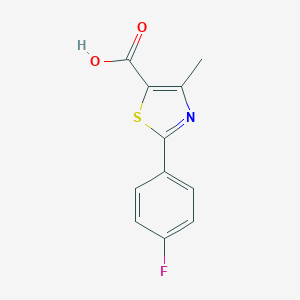
![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
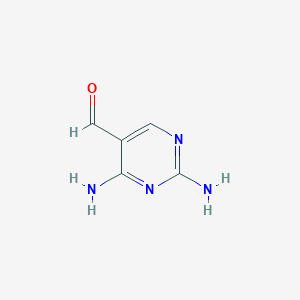
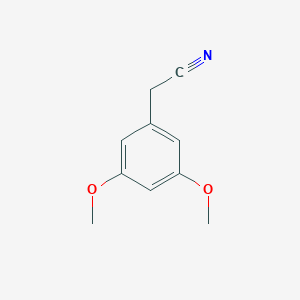
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)